molecular formula C12H22N2O2 B1437375 Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1019008-21-9

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No. B1437375
M. Wt: 226.32 g/mol
InChI Key: YQSWCTNNHKPDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is 226.32 g/mol . The InChI code for the compound is 1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is a hydrophobic molecule due to the presence of the tert-butyl group. This property is useful in designing drug molecules that can efficiently pass through cell membranes. The compound also has a high boiling point .

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butanesulfinamide, a compound related to tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate, is extensively used in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These cycles are foundational structures in numerous natural products and drugs due to their stereochemical complexity and biological activity. Research has focused on developing methodologies for synthesizing these structures in a stereoselective manner, utilizing chiral sulfinamides as auxiliaries (Philip et al., 2020).

Drug Discovery Applications

The pyrrolidine ring, a core component of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate, is a versatile scaffold in drug discovery. It is employed in the development of bioactive molecules with selective target activity. This utility arises from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The review by Li Petri et al. highlights the significance of the pyrrolidine scaffold and its derivatives in creating compounds for treating human diseases, stressing the impact of stereoisomers and substituents' spatial orientation on biological activity (Li Petri et al., 2021).

Synthetic Routes and Intermediates

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate's related compounds have been investigated for their roles in the synthesis of complex molecules like vandetanib, a cancer treatment drug. Studies on synthetic routes emphasize the compound's utility as an intermediate in producing more complex and commercially valuable pharmaceuticals. One research highlighted various synthetic pathways for vandetanib, underscoring the role of tert-butyl and piperidine-1-carboxylate derivatives in achieving high yields and commercial scalability (Mi, 2015).

Safety And Hazards

The safety information for Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound has a signal word of “Warning” and the hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

tert-butyl 3-pyrrolidin-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSWCTNNHKPDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654749
Record name tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

CAS RN

1019008-21-9
Record name tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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